molecular formula C26H28N6O2S B2616116 2-{[3-BENZYL-4-OXO-6-(PIPERIDIN-1-YL)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE CAS No. 896702-15-1

2-{[3-BENZYL-4-OXO-6-(PIPERIDIN-1-YL)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE

Cat. No.: B2616116
CAS No.: 896702-15-1
M. Wt: 488.61
InChI Key: DYCSKHKXMFWNNU-UHFFFAOYSA-N
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Description

2-{[3-Benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-methyl-1H-pyrazol-3-yl)acetamide is a complex organic compound that features a quinazoline core, a piperidine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-methyl-1H-pyrazol-3-yl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.

    Attachment of the Pyrazole Moiety: This can be done through condensation reactions with appropriate pyrazole derivatives.

    Final Assembly: The final compound is assembled through thiolation and acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the biological pathways and mechanisms involving quinazoline and pyrazole derivatives.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[3-Benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, while the piperidine and pyrazole moieties may enhance binding affinity and specificity. The compound may modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors.

    Piperidine Derivatives: Compounds such as piperidine-based alkaloids.

    Pyrazole Derivatives: Compounds like celecoxib, which is a COX-2 inhibitor.

Uniqueness

2-{[3-Benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-methyl-1H-pyrazol-3-yl)acetamide is unique due to its multi-functional structure, combining the properties of quinazoline, piperidine, and pyrazole. This unique combination may offer enhanced biological activity and specificity compared to other similar compounds.

Properties

IUPAC Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O2S/c1-18-14-23(30-29-18)28-24(33)17-35-26-27-22-11-10-20(31-12-6-3-7-13-31)15-21(22)25(34)32(26)16-19-8-4-2-5-9-19/h2,4-5,8-11,14-15H,3,6-7,12-13,16-17H2,1H3,(H2,28,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCSKHKXMFWNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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